beta-D-Glucopyranosyl fluoride tetraacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXATNWYELAACC-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472545 | |

| Record name | beta-D-Glucopyranosyl fluoride tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2823-46-3 | |

| Record name | beta-D-Glucopyranosyl fluoride tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

β-D-Glucopyranosyl fluoride tetraacetate chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of β-D-Glucopyranosyl Fluoride Tetraacetate

Abstract

β-D-Glucopyranosyl fluoride tetraacetate, a peracetylated glycosyl fluoride, stands as a cornerstone in modern synthetic carbohydrate chemistry. Its unique combination of stability and tunable reactivity has established it as a preferred glycosyl donor for the stereoselective synthesis of complex oligosaccharides and glycoconjugates. This guide provides a comprehensive overview of its core chemical properties, synthesis, and mechanistic behavior. We delve into the causality behind its reactivity, present detailed experimental protocols, and explore its applications in the fields of chemical biology and drug development, offering field-proven insights for researchers and scientists.

Introduction: A Stable Yet Potent Glycosyl Donor

In the intricate world of glycochemistry, the formation of the glycosidic bond is the pivotal step. The choice of the glycosyl donor—the carbohydrate moiety bearing a leaving group at the anomeric center—is critical to the success of a glycosylation reaction. While glycosyl halides like bromides and chlorides have been historically significant, their inherent instability often complicates handling and storage.

β-D-Glucopyranosyl fluoride tetraacetate (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl fluoride) emerges as a superior alternative. The high bond energy of the anomeric C-F bond confers remarkable thermal and chemical stability, allowing for purification by chromatography and long-term storage.[1] However, this stability does not render it inert. With the appropriate activation by a Lewis acid or other promoter, it becomes a potent electrophile, enabling the controlled formation of glycosidic linkages. Its acetyl protecting groups enhance solubility in common organic solvents and play a crucial role in directing the stereochemical outcome of glycosylation reactions. This blend of stability and controlled reactivity makes it an invaluable tool for constructing the complex carbohydrate architectures found in nature and in novel therapeutic agents.

Physicochemical and Structural Properties

The compound's identity and purity are defined by a distinct set of physical and chemical characteristics. These properties are fundamental for its appropriate handling, storage, and application in synthesis.

Core Data Summary

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2823-46-3 | [2][3][4][5] |

| Molecular Formula | C₁₄H₁₉FO₉ | [2][5] |

| Molecular Weight | 350.29 g/mol | [2][5] |

| Appearance | White Crystalline Solid | [2] |

| Melting Point | 80-82 °C | [2] |

| Purity | Typically ≥96-97% | [2][5] |

| Solubility | Soluble in DCM, DMF, DMSO, EtOAc, MeOH | [2] |

| Storage | Store at 0 to 8 °C; some suppliers recommend ≤ -15°C | [2][6] |

Chemical Structure and Nomenclature

The structure consists of a pyranose ring with all four hydroxyl groups protected by acetate esters. The fluorine atom is located at the anomeric carbon (C-1) in a β-configuration (equatorial).

-

IUPAC Name : [(2R,3S,4S,5R,6S)-3,4,5-Triacetoxy-6-fluorotetrahydro-2H-pyran-2-yl]methyl acetate[2]

-

SMILES : C(C)(=O)OC[C@H]1O=O)OC(C)=O)OC(C)=O">C@HF[2]

-

InChI Key : JJXATNWYELAACC-MBJXGIAVSA-N[2]

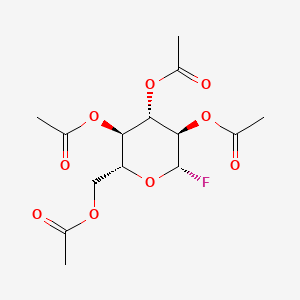

Caption: 2D representation of β-D-Glucopyranosyl fluoride tetraacetate.

Synthesis and Experimental Protocols

The preparation of glycosyl fluorides is now a routine yet critical procedure in carbohydrate laboratories. The use of hydrogen fluoride-pyridine (Olah's reagent) offers a reliable method for converting fully acetylated sugars into their corresponding glycosyl fluorides.[1]

Caption: General workflow for the synthesis of the title compound.

Causality in Experimental Design

-

Choice of Precursor : β-D-Glucose pentaacetate is a commercially available, stable, and crystalline solid, making it an ideal starting material.

-

Fluorinating Agent : Hydrogen fluoride-pyridine is preferred over anhydrous HF. The pyridine acts as both a solvent and a base, moderating the reactivity of HF and making the reagent safer to handle.

-

Solvent : Anhydrous dichloromethane (DCM) is used to ensure a water-free environment, preventing hydrolysis of the starting material and product.

-

Temperature Control : The reaction is initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

-

Workup : The reaction is quenched with a base like sodium bicarbonate (NaHCO₃) to neutralize the highly acidic HF-pyridine reagent.

-

Purification : The product is often crystalline, allowing for a simple and effective purification by crystallization, which avoids the need for column chromatography.[7]

Step-by-Step Synthesis Protocol

Disclaimer: This protocol must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield, due to the corrosive and toxic nature of HF-pyridine.

-

Preparation : To a flame-dried, nitrogen-purged polytetrafluoroethylene (PTFE) or polyethylene flask equipped with a magnetic stirrer, add β-D-glucose pentaacetate (1.0 eq).

-

Dissolution : Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Cooling : Cool the solution to 0°C in an ice-water bath.

-

Reagent Addition : Slowly add hydrogen fluoride-pyridine (70% HF, ~5-10 eq) to the stirred solution via a plastic syringe. Caution: Highly corrosive and toxic.

-

Reaction : Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching : Carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.

-

Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing : Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield pure β-D-Glucopyranosyl fluoride tetraacetate.

Reactivity and Glycosylation Mechanism

The utility of β-D-Glucopyranosyl fluoride tetraacetate lies in its role as a glycosyl donor. The C-F bond, while stable, can be activated by a suitable promoter to initiate glycosylation.

The Glycosylation Reaction

The general mechanism involves three key steps:

-

Activation : A promoter, typically a Lewis acid (e.g., BF₃·OEt₂, SnCl₂, AgBF₄), coordinates to the anomeric fluorine atom, weakening the C-F bond.[8]

-

Formation of Oxocarbenium Ion : The weakened C-F bond breaks, and the leaving group departs, resulting in the formation of a resonance-stabilized oxocarbenium ion intermediate.

-

Nucleophilic Attack : A nucleophile, such as the hydroxyl group of a glycosyl acceptor (R-OH), attacks the electrophilic anomeric carbon.

A crucial aspect of this reaction is the influence of the C-2 acetate group. It can participate in the reaction through anchimeric assistance , forming a transient dioxolanylium ion. This intermediate shields one face of the pyranose ring, directing the incoming nucleophile to attack from the opposite face, typically resulting in the formation of a 1,2-trans-glycosidic bond (in this case, a β-glycoside).

Caption: Anchimeric assistance in glycosylation by the C2-acetate group.

Applications in Drug Development and Research

The ability to reliably synthesize β-glycosides makes this reagent a workhorse in several advanced scientific fields:

-

Synthesis of Bioactive Molecules : Many natural products and pharmaceuticals contain β-glycosidic linkages. This donor is used in the total synthesis of such compounds, including antibiotics, anticancer agents, and antiviral nucleosides.[7]

-

Glycobiology Probes : Fluorinated sugars are invaluable tools for studying the enzymes that process carbohydrates.[9] β-D-Glucopyranosyl fluoride and its derivatives can act as mechanism-based inhibitors or substrates for glycosidases, helping to elucidate catalytic mechanisms.[10][11]

-

Glycoconjugate Synthesis : It is used to attach glucose moieties to proteins, lipids, and small molecules. This glycosylation can improve the solubility, stability, and pharmacokinetic profile of a drug candidate.

-

Oligosaccharide Assembly : It serves as a building block in the iterative assembly of complex oligosaccharides, which are crucial for studying cell-cell recognition, immune responses, and disease progression.

Conclusion

β-D-Glucopyranosyl fluoride tetraacetate is more than just a chemical reagent; it is an enabling tool for the advancement of glycoscience. Its superior stability compared to other glycosyl halides simplifies its handling and purification, while its well-understood reactivity allows for the precise, stereocontrolled synthesis of β-glycosidic linkages. The principles of anchimeric assistance and promoter-led activation provide a reliable framework for its application. For researchers in drug discovery and chemical biology, a thorough understanding of this compound's properties and behavior is essential for designing and executing successful synthetic strategies to build the complex carbohydrate structures that are vital to life.

References

-

2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl fluoride. HKR Biotechlabs. [Link]

-

Alternative Synthesis of 1,2,4,6-Tetra-O-Acetyl-3-Deoxy-3-Fluoro-α,β-d-Glucopyranose. Avens Publishing Group. [Link]

-

The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. National Institutes of Health (NIH). [Link]

-

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride. PubChem, National Center for Biotechnology Information. [Link]

-

Reaction scheme used in the synthesis of 5-fluoro-glucopyranosyluronic acid fluoride (8). ResearchGate. [Link]

-

b-D-Glucopyranosyl fluoride. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of 5-fluoro-β-D-glucopyranosyluronic acid fluoride and its evaluation as a mechanistic probe of Escherichia coli β-glucuronidase. ResearchGate. [Link]

-

High yield Synthesis of α-D-Glucopyranosyl 5-Fluorouracil without Column Chromatography Purification. Revue Roumaine de Chimie. [Link]

-

Studies of specifically fluorinated carbohydrates. Part I. Nuclear magnetic resonance studies of hexopyranosyl fluoride. Canadian Science Publishing. [Link]

-

The interaction of 1-fluoro-D-glucopyranosyl fluoride with glucosidases. PubMed, National Institutes of Health. [Link]

-

Peracetylated α-d-glucopyranosyl fluoride and peracetylated α-maltosyl fluoride. National Institutes of Health (NIH). [Link]

Sources

- 1. Peracetylated α-d-glucopyranosyl fluoride and peracetylated α-maltosyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synthose.com [synthose.com]

- 3. chempep.com [chempep.com]

- 4. hkrbiotechlabs.com [hkrbiotechlabs.com]

- 5. scbt.com [scbt.com]

- 6. biosynth.com [biosynth.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. researchgate.net [researchgate.net]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. The interaction of 1-fluoro-D-glucopyranosyl fluoride with glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Fluoride: Structure, Synthesis, and Application

Abstract

This technical guide provides an in-depth examination of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl fluoride, a pivotal intermediate and glycosyl donor in modern glycochemistry. We will dissect its specific stereochemistry, explore a validated synthetic protocol with mechanistic insights, detail methods for its spectroscopic characterization, and discuss its applications in the synthesis of complex carbohydrates and as a tool for studying enzyme mechanisms. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile glycosyl fluoride.

Introduction: The Significance of Glycosyl Fluorides

Glycosyl fluorides, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl fluoride, represent a uniquely stable class of glycosyl donors. Unlike their more labile halide counterparts (bromides and chlorides), glycosyl fluorides exhibit enhanced thermal and chemical stability, allowing for greater flexibility in multi-step synthetic campaigns.[1] This stability, however, does not render them inert. They can be selectively activated for glycosylation reactions using a range of fluorophilic Lewis acids, making them valuable tools in the controlled assembly of oligosaccharides and glycoconjugates.[1][2] Their applications extend beyond synthesis; they are crucial molecules for investigating the mechanisms of glycosidases, acting as substrates, mechanism-based inhibitors, or as donors in enzyme-catalyzed transglycosylation reactions.[3][4] The fluorinated sugar at the core of this guide, with its β-anomeric configuration and acetyl protecting groups, is a foundational building block for accessing a wide array of β-linked glucosides, which are ubiquitous in biological systems.

Molecular Structure and Stereochemistry

The structure of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl fluoride is defined by several key features that dictate its reactivity and conformational preference.

-

Glucopyranose Core: The molecule is built upon a D-glucopyranose ring, a six-membered hemiacetal. In solution, this ring predominantly adopts a stable ⁴C₁ chair conformation. In this conformation, the bulky substituents (acetoxymethyl at C5 and the C2, C3, C4 acetoxy groups) occupy equatorial positions, minimizing steric strain.

-

Anomeric (C1) Configuration: The fluoride atom is attached to the anomeric carbon (C1) in a β-configuration. This means the C-F bond is oriented cis to the hydroxyl group on C2 (in the unprotected sugar) and occupies an equatorial position in the preferred ⁴C₁ chair conformation. This stereochemistry is critical for the synthesis of β-glycosides.

-

Protecting Groups: The hydroxyl groups at positions C2, C3, C4, and C6 are protected as acetate esters. These protecting groups serve two primary functions:

-

Solubility: They render the otherwise polar sugar soluble in common organic solvents used for synthesis.

-

Stereodirecting Influence: The acetate group at C2 plays a crucial role in stereochemical control during glycosylation reactions. Through "neighboring group participation," it can assist in the departure of the fluoride leaving group and shield the β-face of the molecule, often leading to the formation of 1,2-trans-glycosidic linkages (i.e., β-glycosides for glucose).

-

The interplay of the equatorial fluoride at C1 and the participating C2-acetoxy group is fundamental to the utility of this compound as a reliable β-glycosyl donor.

Synthesis: A Validated Protocol and Mechanistic Rationale

The preparation of β-D-glucopyranosyl fluoride tetraacetate is commonly achieved from a more accessible precursor, such as the corresponding glycosyl bromide or pentaacetate. A widely used and reliable method involves the conversion of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide.

Experimental Protocol: Synthesis from Acetobromoglucose

This protocol describes the stereoselective conversion of the α-bromide to the β-fluoride.

Materials:

-

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 eq)

-

Silver(I) fluoride (AgF) (1.5 eq)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide.

-

Solvent Addition: Dissolve the starting material in anhydrous acetonitrile.

-

Reagent Addition: Add silver(I) fluoride to the solution. The flask should be protected from light (e.g., wrapped in aluminum foil) as silver salts are light-sensitive.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Filtration: Upon completion, dilute the reaction mixture with dichloromethane and filter it through a pad of Celite® to remove the insoluble silver bromide (AgBr) precipitate.

-

Workup - Washing: Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl fluoride.

Causality and Mechanistic Insights

-

Choice of Precursor: 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide is a common and commercially available starting material, often prepared from glucose pentaacetate.[5]

-

Role of Silver(I) Fluoride: AgF serves as both the fluoride source and a halophilic Lewis acid. The silver ion coordinates to the bromide, facilitating its departure and the formation of an oxocarbenium ion intermediate. The fluoride ion then attacks this intermediate.

-

Stereochemical Outcome: The formation of the β-fluoride product is governed by the neighboring group participation of the C2-acetate group. The acetyl carbonyl oxygen attacks the anomeric center as the bromide leaves, forming a cyclic dioxolanium ion intermediate. This intermediate effectively blocks the α-face of the sugar. The incoming fluoride ion is therefore directed to attack from the opposite (β) face, resulting in the stereoselective formation of the β-anomer.

Synthesis Workflow Diagram

Caption: Synthesis of β-glucopyranosyl fluoride via a dioxolanium intermediate.

Spectroscopic and Structural Characterization

Unambiguous confirmation of the structure and, crucially, the β-stereochemistry of the product is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides key diagnostic signals. The anomeric proton (H1) is of particular interest. In the β-anomer, H1 is in a trans-diaxial relationship with H2. This results in a large coupling constant (JH1,H2) of approximately 7-9 Hz. Furthermore, the anomeric proton is coupled to the anomeric fluorine, splitting the H1 signal into a doublet of doublets.

-

¹⁹F NMR: The fluorine NMR spectrum shows a signal for the anomeric fluorine, which is coupled to the anomeric proton (H1). The magnitude of the ¹JF1,H1 coupling constant is typically large (around 50-60 Hz) and is characteristic of the β-configuration.

-

¹³C NMR: The carbon NMR spectrum confirms the presence of the four acetate groups and the six sugar ring carbons. The anomeric carbon (C1) signal is split into a doublet due to coupling with the directly attached fluorine atom (¹JC1,F1), which is a definitive feature.

Summary of Key Spectroscopic Data

| Nucleus | Atom | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Key Insight |

| ¹H | H1 | ~5.2 - 5.4 | JH1,H2 ≈ 8.0 Hz, JH1,F1 ≈ 53 Hz | Doublet of doublets confirms H1. Large JH1,H2 indicates trans-diaxial (β) orientation. |

| H2-H5 | ~4.9 - 5.3 | - | Ring protons, often overlapping. | |

| H6a, H6b | ~4.1 - 4.3 | - | Methylene protons at C6. | |

| CH₃ (Ac) | ~2.0 - 2.1 | - | Four distinct singlets for the acetate methyl groups. | |

| ¹⁹F | F1 | ~ -70 to -75 | JF1,H1 ≈ 53 Hz | Doublet confirms coupling to H1. |

| ¹³C | C1 | ~105 - 107 | ¹JC1,F1 ≈ 210 Hz | Large C-F coupling confirms direct attachment. |

Note: Exact chemical shifts can vary depending on the solvent used.

Structure-Spectroscopy Correlation Diagram

This diagram illustrates how specific NMR couplings validate the stereochemistry.

Caption: Correlation of the trans-diaxial H1-H2 relationship to its large NMR coupling constant.

Applications in Glycochemistry and Drug Development

The stability and defined stereochemistry of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl fluoride make it a cornerstone reagent in several areas.

-

Glycosyl Donor for β-Glycosides: Its primary use is as a glycosyl donor for the synthesis of β-linked oligosaccharides and glycoconjugates. Activation with Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or tin(II) chloride (SnCl₂) promotes reaction with a glycosyl acceptor (an alcohol or another sugar).[1][6] The neighboring group participation from the C2-acetate reliably directs the formation of the β-glycosidic bond.[7]

-

Enzyme Probes and Inhibitors: Glycosyl fluorides are excellent tools for studying glycosidases, the enzymes that cleave glycosidic bonds.[3] They can act as substrates for these enzymes, allowing for kinetic analysis.[8] Furthermore, modifications to the sugar ring can turn these molecules into potent mechanism-based inhibitors, which can covalently label the enzyme's active site, aiding in the identification of key catalytic residues.[3]

-

Precursor for Glycosynthases: In the field of chemoenzymatic synthesis, glycosyl fluorides with the "wrong" anomeric configuration (e.g., an α-fluoride for a β-glycosidase) are used as donor substrates for engineered enzymes called "glycosynthases." These mutant enzymes can catalyze the formation of a glycosidic bond but cannot hydrolyze it, leading to high yields of desired oligosaccharides.[3][4]

Conclusion

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl fluoride is more than just a protected sugar; it is a precision tool for chemical biologists and synthetic chemists. Its inherent stability, coupled with well-understood mechanisms for stereoselective activation, provides a reliable pathway for the construction of complex β-glucosidic linkages. Its utility as a substrate and inhibitor for glycosidases further cements its importance in the study of carbohydrate-protein interactions and the development of novel therapeutics. The robust synthetic and analytical methods described herein provide a framework for the confident application of this compound in advanced research and development settings.

References

-

Shapiro, I. (2025). Methods of synthesis of glycosyl fluorides. ResearchGate. Available at: [Link]

-

Jona, H. et al. (2025). Glycosyl Fluorides in Glycosidations. ResearchGate. Available at: [Link]

-

Lu, L. L. et al. (2006). [Application of glycosyl fluorides in the study on glycosidases]. Sheng Wu Gong Cheng Xue Bao. Available at: [Link]

-

Toshima, K. (2021). Glycosidation using fluoride donor. GlycoPODv2. Available at: [Link]

-

PubChem. 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride. National Center for Biotechnology Information. Available at: [Link]

-

Wang, Z. et al. (2016). Study on the synthesis of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide. Bulgarian Chemical Communications. Available at: [Link]

-

HKR Biotechlabs. 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl fluoride. HKR Biotechlabs. Available at: [Link]

-

Ishihara, K. et al. (2021). Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover. Organic Letters. Available at: [Link]

-

Ghosh, R. et al. (2025). A convenient stereoselective synthesis of beta-D-glucopyranosides. ResearchGate. Available at: [Link]

-

Williams, S. J. & Withers, S. G. (2000). Glycosyl fluorides in enzymatic reactions. Carbohydrate Research. Available at: [Link]

-

Drag, C. et al. High yield Synthesis of α-D-Glucopyranosyl 5-Fluorouracil without Column Chromatography Purification. Revue Roumaine de Chimie. Available at: [Link]

-

Tanaka, Y. et al. (1994). Transition state structures for the hydrolysis of alpha-D-glucopyranosyl fluoride by retaining and inverting reactions of glycosylases. PubMed. Available at: [Link]

Sources

- 1. Glycosidation using fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Application of glycosyl fluorides in the study on glycosidases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycosyl fluorides in enzymatic reactions | UBC Chemistry [chem.ubc.ca]

- 5. bcc.bas.bg [bcc.bas.bg]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Transition state structures for the hydrolysis of alpha-D-glucopyranosyl fluoride by retaining and inverting reactions of glycosylases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of β-D-Glucopyranosyl Fluoride Tetraacetate from D-Glucose

This document provides an in-depth technical guide for the synthesis of β-D-Glucopyranosyl fluoride tetraacetate, a pivotal intermediate in modern glycochemistry and drug discovery. Intended for researchers, medicinal chemists, and process development scientists, this guide elucidates the strategic considerations, mechanistic underpinnings, and detailed protocols for converting D-glucose into this valuable glycosyl donor. We will explore the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy grounded in established chemical principles.

Strategic Overview & Significance

The introduction of a fluorine atom at the anomeric position of a carbohydrate confers unique chemical properties. Glycosyl fluorides, such as β-D-Glucopyranosyl fluoride tetraacetate, exhibit enhanced stability compared to their chloro- or bromo- analogs, yet can be effectively activated for glycosylation reactions under specific Lewis or Brønsted acidic conditions.[1] This combination of stability and tunable reactivity makes them ideal glycosyl donors for the stereoselective synthesis of complex oligosaccharides and glycoconjugates.[1][2] Furthermore, fluorinated carbohydrates are instrumental in the development of therapeutic agents and biological probes, as the fluorine atom can improve metabolic stability, modulate binding affinity, and serve as a reporter for ¹⁹F NMR studies.[3][4][5]

The synthesis from D-glucose is a foundational two-stage process:

-

Peracetylation: The hydroxyl groups of D-glucose are protected as acetates. This step is critical not only for solubility and preventing side reactions but also for directing the stereochemical outcome of the subsequent fluorination.

-

Anomeric Fluorination: The anomeric acetate of the resulting β-D-glucopyranose pentaacetate is selectively displaced with fluoride using a suitable fluorinating agent.

This guide will dissect each stage, providing both the theoretical basis and a field-tested experimental workflow.

Caption: High-level workflow for the synthesis.

Part I: Peracetylation of D-Glucose to Pentaacetyl-β-D-glucopyranose

Expertise & Rationale: The Role of Acetyl Groups

The exhaustive acetylation of D-glucose serves a dual purpose. Primarily, it protects the five hydroxyl groups from undesired reactions during the fluorination step. Secondly, and crucially for stereocontrol, the acetyl group at the C-2 position acts as a "participating group." During the subsequent anomeric displacement, this C-2 acetate can form a cyclic acetoxonium ion intermediate, which sterically blocks the α-face of the pyranose ring. Consequently, the incoming nucleophile (fluoride) is directed to attack from the β-face, leading to the desired 1,2-trans-stereochemistry, which corresponds to the β-anomer in the glucose series.

The most common and efficient method for this transformation involves reacting D-glucose with an excess of acetic anhydride, using sodium acetate as a catalyst.[6][7] The reaction is typically performed at elevated temperatures to ensure completion.

Detailed Experimental Protocol: Peracetylation

Materials:

-

D-Glucose

-

Acetic Anhydride

-

Anhydrous Sodium Acetate

-

Ethanol

-

Deionized Water

Procedure:

-

Combine D-glucose (e.g., 30.0 g, 0.167 mol) and anhydrous sodium acetate (e.g., 15.0 g, 0.183 mol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Carefully add acetic anhydride (e.g., 150 mL, 1.59 mol) to the flask.

-

Heat the stirred mixture in a heating mantle or oil bath to approximately 100-110 °C. The reaction is exothermic and will become a clear solution. Maintain heating for 2 hours.

-

Allow the reaction mixture to cool to room temperature, then pour it slowly and carefully into a large beaker containing ice water (approx. 1 L) while stirring vigorously to hydrolyze the excess acetic anhydride.

-

Continue stirring until the initially formed oil solidifies into a white precipitate.

-

Collect the crude product by vacuum filtration and wash the solid thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude solid from hot ethanol to yield pure pentaacetyl-β-D-glucopyranose as a white crystalline solid. Dry the product under vacuum.[6]

Characterization Data for Intermediate

The successful synthesis of the intermediate, pentaacetyl-β-D-glucopyranose, is confirmed by its physical and spectroscopic properties.

| Parameter | Expected Value |

| Appearance | White crystalline solid |

| Melting Point | ~132 °C[6] |

| ¹H NMR (CDCl₃, ppm) | Anomeric H-1 (β) ~5.7 ppm (d, J ≈ 8 Hz); Acetyl CH₃ ~2.0-2.1 ppm (multiple singlets)[8] |

| ¹³C NMR (CDCl₃, ppm) | Anomeric C-1 (β) ~91.7 ppm; Acetyl C=O ~169-171 ppm; Acetyl CH₃ ~20-21 ppm[8] |

Part II: Anomeric Fluorination

Causality & Mechanistic Insight

The conversion of the anomeric acetate to a fluoride is most reliably achieved using anhydrous hydrogen fluoride (HF) or a more manageable complex like HF-Pyridine.[9][10] HF acts as both a catalyst to activate the anomeric position and the source of the fluoride nucleophile.

Mechanism:

-

The anomeric acetyl group is protonated by HF, transforming it into a good leaving group (acetic acid).

-

The leaving group departs, facilitated by anchimeric assistance from the C-2 acetyl group, forming a stabilized acetoxonium ion intermediate.

-

The fluoride ion (from HF) attacks the anomeric carbon (C-1). Due to the steric hindrance imposed by the cyclic intermediate on the α-face, the attack occurs exclusively from the β-face.

-

This results in the stereoselective formation of the β-glycosyl fluoride, the 1,2-trans product.

Caption: Mechanism of stereoselective fluorination.

Detailed Experimental Protocol: Fluorination

CRITICAL SAFETY WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive, toxic, and causes severe, slow-healing burns. This procedure must be performed by trained personnel in a specialized chemical fume hood using HF-resistant apparatus (e.g., polyethylene, Teflon). Appropriate personal protective equipment (HF-rated gloves, face shield, lab coat) is mandatory. An HF-specific first aid kit (calcium gluconate gel) must be immediately accessible.

Materials:

-

Pentaacetyl-β-D-glucopyranose

-

Anhydrous Hydrogen Fluoride (HF), condensed into a plastic vessel

-

Dichloromethane (DCM), anhydrous

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

Procedure:

-

Dissolve pentaacetyl-β-D-glucopyranose (e.g., 10.0 g, 25.6 mmol) in a minimal amount of anhydrous DCM in a polyethylene or Teflon flask equipped with a magnetic stirrer.

-

Cool the solution to -15 °C in a suitable cooling bath (e.g., ice-salt).

-

While maintaining the low temperature, slowly add pre-cooled anhydrous liquid HF (e.g., 20 mL) to the stirred solution.

-

Allow the reaction to stir at -15 °C for 1-2 hours. Monitor the reaction progress by TLC (staining with p-anisaldehyde solution).

-

Once the starting material is consumed, carefully pour the reaction mixture onto a stirred slurry of ice and excess sodium bicarbonate to neutralize the HF. Perform this quenching step slowly and cautiously in the fume hood.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic extracts, wash with saturated NaHCO₃ solution, then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-D-Glucopyranosyl fluoride tetraacetate.

Characterization of the Final Product

NMR spectroscopy is the definitive method for confirming the structure and, most importantly, the β-configuration of the anomeric fluoride.

| Parameter | Expected Value |

| Appearance | White solid or colorless oil |

| Molecular Formula | C₁₄H₁₉FO₉[11] |

| Molecular Weight | 350.29 g/mol [11] |

| ¹H NMR (CDCl₃, ppm) | Anomeric H-1: ~5.6 ppm. The key feature is a large doublet of doublets due to coupling to both H-2 and F-1, with ¹J(H1,F) ≈ 52-54 Hz .[12] |

| ¹⁹F NMR (CDCl₃, ppm) | A doublet coupled to H-1.[13][14] |

| ¹³C NMR (CDCl₃, ppm) | Anomeric C-1: ~105-108 ppm. The key feature is a large doublet due to coupling to F-1, with ¹J(C1,F) ≈ 210-220 Hz .[12] |

Applications in Drug Development and Research

The synthesized β-D-Glucopyranosyl fluoride tetraacetate is not an end-product but a versatile building block. Its applications include:

-

Glycosylation Donor: It is activated by Lewis acids (e.g., BF₃·OEt₂, SnCl₂, B(C₆F₅)₃) to glycosylate alcohols, serines, or other nucleophiles, forming β-glycosidic linkages found in numerous natural products and pharmaceuticals.[2]

-

Enzyme Probes: As stable mimics of the natural substrate, glycosyl fluorides are invaluable tools for studying the mechanism of glycosidases and glycosyltransferases.[4] They can act as substrates or, with further modification, as mechanism-based inhibitors.

-

Fluorinated Drug Candidates: The incorporation of fluorine can enhance the pharmacokinetic profile of a drug by blocking metabolic oxidation and increasing lipophilicity, potentially improving cell membrane permeability and bioavailability.[3][5]

Conclusion

The synthesis of β-D-Glucopyranosyl fluoride tetraacetate from D-glucose is a robust and well-established process that provides access to a highly valuable chemical intermediate. The strategy relies on the dual-function of acetyl protecting groups to ensure regioselective fluorination and, critically, to direct the stereochemical outcome towards the desired β-anomer via neighboring group participation. While the use of hydrogen fluoride necessitates stringent safety protocols, the reliability of the method makes it a cornerstone transformation for researchers in carbohydrate chemistry, glycobiology, and medicinal chemistry.

References

-

Reaction of 1,2-Orthoesters with HF−Pyridine: A Method for the Preparation of Partly Unprotected Glycosyl Fluorides and Their Use in Saccharide Synthesis. Organic Letters - ACS Publications. [Link]

-

Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride. Organic Letters. [Link]

-

Reaction of 1,2-orthoesters With HF-pyridine: A Method for the Preparation of Partly Unprotected Glycosyl Fluorides and Their Use in Saccharide Synthesis. PubMed. [Link]

-

IPy2BF4/HF-pyridine: a new combination of reagents for the transformation of partially unprotected thioglycosides and n-pentenyl glycosides to glycosyl fluorides. PubMed. [Link]

-

Reaction of 1,2-Orthoesters with HF−Pyridine: A Method for the Preparation of Partly Unprotected Glycosyl Fluorides and Their Use in Saccharide Synthesis. ResearchGate. [Link]

-

Reaction of 1,2-Orthoesters with HF−Pyridine: A Method for the Preparation of Partly Unprotected Glycosyl Fluorides and Their Use in Saccharide Synthesis. American Chemical Society. [Link]

-

Alternative Synthesis of 1,2,4,6-Tetra-O-Acetyl-3-Deoxy-3-Fluoro-α,β-d-Glucopyranose. MDPI. [Link]

-

A one-pot procedure for the quantitative conversion of glycosides into acetylated glycosyl fluorides. ElectronicsAndBooks. [Link]

-

Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride. ACS Publications. [Link]

-

Drug Discovery Based on Fluorine-Containing Glycomimetics. PMC - NIH. [Link]

-

Fluoride Migration Catalysis Enables Simple, Stereoselective, and Iterative Glycosylation. ACS Publications. [Link]

-

[Application of glycosyl fluorides in the study on glycosidases]. PubMed. [Link]

-

Preparation of 6-O-Acetyl-D-glucose. Chemical Papers. [Link]

- Process for the preparation of pentaacetyl-β-D-glucopyranose.

-

The process of acetylation of glucose by acetic anhydride in the presence of sodium acetate. ResearchGate. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

-

Optimization of the reaction condition for the acetylation of D-glucose... ResearchGate. [Link]

-

Glycosyl Fluorides Research Articles. R Discovery. [Link]

-

Methods of synthesis of glycosyl fluorides. ResearchGate. [Link]

-

The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. ACS Publications. [Link]

-

The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. PMC - NIH. [Link]

-

Studies of specifically fluorinated carbohydrates. Part I. Nuclear magnetic resonance studies of hexopyranosyl fluoride. Canadian Science Publishing. [Link]

-

Glycosyl Fluorides in Glycosidations. ResearchGate. [Link]

-

Alternative Synthesis of 1,2,4,6-Tetra-O-Acetyl-3-Deoxy-3-Fluoro-α,β-d-Glucopyranose. Sciforum. [Link]

-

A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. PMC - NIH. [Link]

-

beta-D-Glucopyranose, 1,2,3,4-tetraacetate. PubChem. [Link]

-

beta-D-Glucopyranose, 2,3,4,6-tetraacetate. PubChem. [Link]

-

Synthesis and n.m.r. spectra of methyl 2-deoxy-2-fluoro- and 3-deoxy-3-fluoro-alpha- and beta-D-glucopyranosides. PubMed. [Link]

-

A convenient stereoselective synthesis of beta-D-glucopyranosides. ResearchGate. [Link]

-

Synthesis and purification of 2-deoxy-2-[18F]fluoro-D-glucose and 2-deoxy-2-[18F]fluoro-D-mannose: characterization of products by 1H- and 19F-NMR spectroscopy. PubMed. [Link]

-

Synthetic Methods of β-D-Glucose Pentaacetate. ResearchGate. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Synthesis of 5-fluoro-β-D-glucopyranosyluronic acid fluoride and its evaluation as a mechanistic probe of Escherichia coli β-glucuronidase. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluoride Migration Catalysis Enables Simple, Stereoselective, and Iterative Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Discovery Based on Fluorine-Containing Glycomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Application of glycosyl fluorides in the study on glycosidases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. IPy2BF4/HF-pyridine: a new combination of reagents for the transformation of partially unprotected thioglycosides and n-pentenyl glycosides to glycosyl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Synthesis and n.m.r. spectra of methyl 2-deoxy-2-fluoro- and 3-deoxy-3-fluoro-alpha- and beta-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and purification of 2-deoxy-2-[18F]fluoro-D-glucose and 2-deoxy-2-[18F]fluoro-D-mannose: characterization of products by 1H- and 19F-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of β-D-Glucopyranosyl Fluoride Tetraacetate

This guide provides a comprehensive overview of the physical and chemical properties of β-D-Glucopyranosyl fluoride tetraacetate, a pivotal intermediate in modern carbohydrate chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective application in the laboratory.

Introduction: The Significance of a Fluorinated Glycosyl Donor

β-D-Glucopyranosyl fluoride tetraacetate (CAS No. 2823-46-3) is a fully protected, activated monosaccharide derivative widely employed as a glycosyl donor in the synthesis of a diverse range of glycoconjugates and oligosaccharides.[1][2] Its popularity stems from a unique balance of stability and reactivity. Unlike the more labile glycosyl bromides and chlorides, the anomeric fluoride exhibits enhanced thermal and chemical stability, allowing for easier handling and purification.[3] Yet, under appropriate activation with Lewis acids, it undergoes efficient glycosylation reactions, making it a versatile tool in the synthetic chemist's arsenal.[4] Understanding its core physical properties is paramount to its successful application in complex synthetic strategies.

Chemical Structure and Physicochemical Properties

The molecular structure of β-D-Glucopyranosyl fluoride tetraacetate is characterized by a pyranose ring in a chair conformation with all four hydroxyl groups protected by acetate esters and a fluorine atom at the anomeric position (C1) in the β-configuration.

// Atom nodes with positions C1 [label="C1", pos="0,0!"]; C2 [label="C2", pos="-1.2,-0.5!"]; C3 [label="C3", pos="-1.2,-1.8!"]; C4 [label="C4", pos="0,-2.3!"]; C5 [label="C5", pos="1.2,-1.8!"]; O5 [label="O5", pos="1.2,-0.5!"]; C6 [label="C6", pos="2.4,-2.3!"];

// Substituent nodes F [label="F", pos="0.5,1!"]; OAc2 [label="OAc", pos="-2.4,-0.2!"]; OAc3 [label="OAc", pos="-2.4,-2.1!"]; OAc4 [label="OAc", pos="0,-3.3!"]; OAc6 [label="OAc", pos="3.6,-2!"]; H1 [label="H", pos="-0.5,0.5!"]; H2 [label="H", pos="-1.5,0!"]; H3 [label="H", pos="-1.5,-2.3!"]; H4 [label="H", pos="0.3,-1.8!"]; H5 [label="H", pos="1.5,-1.3!"];

// Edges for the ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- O5; O5 -- C1; C5 -- C6;

// Edges for substituents C1 -- F; C2 -- OAc2; C3 -- OAc3; C4 -- OAc4; C6 -- OAc6; C1 -- H1 [style=dashed]; C2 -- H2 [style=dashed]; C3 -- H3 [style=dashed]; C4 -- H4 [style=dashed]; C5 -- H5 [style=dashed]; }

Caption: Chemical structure of β-D-Glucopyranosyl fluoride tetraacetate.A summary of its key physical properties is presented in the table below:

| Property | Value | Source(s) |

| CAS Number | 2823-46-3 | [5] |

| Molecular Formula | C₁₄H₁₉FO₉ | [5] |

| Molecular Weight | 350.29 g/mol | [5] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 80-82 °C | [5] |

| Optical Rotation [α]D²⁰ | +19 to +23° (c=1, CHCl₃) | [6] |

| Solubility | Soluble in dichloromethane (DCM), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethyl acetate (EtOAc), and methanol (MeOH). | [5] |

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for confirming the identity and purity of β-D-Glucopyranosyl fluoride tetraacetate. The β-configuration of the anomeric fluoride is confirmed by the large coupling constant between the anomeric proton (H-1) and the fluorine atom (J(H-1, F)).

A detailed analysis of the ¹H NMR spectrum in CDCl₃ reveals the following key signals:[7]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |

| H-1 | ~5.6 | dd | J(H-1, H-2) ≈ 7.5, J(H-1, F) ≈ 52 |

| H-2 | ~5.1 | ddd | J(H-2, H-1) ≈ 7.5, J(H-2, H-3) ≈ 9.5, J(H-2, F) ≈ 1.5 |

| H-3 | ~5.3 | t | J(H-3, H-2) ≈ 9.5, J(H-3, H-4) ≈ 9.5 |

| H-4 | ~5.1 | t | J(H-4, H-3) ≈ 9.5, J(H-4, H-5) ≈ 9.5 |

| H-5 | ~3.9 | ddd | J(H-5, H-4) ≈ 9.5, J(H-5, H-6a) ≈ 4.5, J(H-5, H-6b) ≈ 2.5 |

| H-6a | ~4.3 | dd | J(H-6a, H-6b) ≈ 12.5, J(H-6a, H-5) ≈ 4.5 |

| H-6b | ~4.1 | dd | J(H-6b, H-6a) ≈ 12.5, J(H-6b, H-5) ≈ 2.5 |

| OAc | 2.0-2.1 | s (multiple) | - |

Note: Chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and instrument.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of β-D-Glucopyranosyl fluoride tetraacetate is expected to exhibit characteristic absorption bands for its functional groups. While a specific spectrum with peak assignments was not found in the search results, the following are the expected key absorptions based on its structure:

-

~1750 cm⁻¹ (strong): C=O stretching of the acetate groups.

-

~1220 cm⁻¹ (strong): C-O stretching of the acetate groups.

-

~1050 cm⁻¹ (strong): C-O stretching of the pyranose ring.

-

A C-F stretching band, which can be variable in position and intensity.

X-ray Crystallography

While the crystal structure of the corresponding α-anomer has been reported, a specific crystallographic study for β-D-Glucopyranosyl fluoride tetraacetate was not identified in the performed searches.[8][9] The α-anomer adopts a ⁴C₁ chair conformation with the anomeric fluoride in an axial orientation.[9] Based on NMR data and general principles of carbohydrate chemistry, the β-anomer is also expected to exist in a stable ⁴C₁ chair conformation, with the fluorine atom in an equatorial position.

Synthesis and Purification: A Practical Workflow

The synthesis of β-D-Glucopyranosyl fluoride tetraacetate typically involves the fluorination of a suitable glucosyl precursor, such as a glycosyl bromide or acetate, or the treatment of a thioglycoside with a fluorinating agent. A common and effective method involves the reaction of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide with a fluoride source like silver fluoride (AgF).[7]

Caption: A typical workflow for the synthesis of β-D-Glucopyranosyl fluoride tetraacetate.

Step-by-Step Experimental Protocol

The following protocol is a representative procedure based on established methods for glycosyl fluoride synthesis.

-

Preparation: To a solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 eq) in anhydrous acetonitrile, add silver fluoride (AgF, 1.5 eq) under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction: Stir the reaction mixture at room temperature and protect from light. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove insoluble silver salts.

-

Extraction: Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: After filtration, concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure β-D-Glucopyranosyl fluoride tetraacetate.

-

Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Glycoscience

The utility of β-D-Glucopyranosyl fluoride tetraacetate as a glycosyl donor is well-established. Its controlled reactivity allows for stereoselective glycosylations, which are crucial in the synthesis of biologically active molecules. For instance, in the presence of a Lewis acid promoter such as boron trifluoride etherate (BF₃·OEt₂), it can react with various acceptors, including phenols, to form β-glycosides with high selectivity, especially when an amine base is present.[4] This reactivity is fundamental to the construction of complex carbohydrates and glycoconjugates for applications in drug discovery and chemical biology.

Conclusion

β-D-Glucopyranosyl fluoride tetraacetate is a cornerstone building block in synthetic carbohydrate chemistry. Its well-defined physical properties, including its crystalline nature, solubility profile, and distinct spectroscopic signatures, make it a reliable and versatile reagent. A thorough understanding of these characteristics, coupled with robust synthetic and purification protocols, empowers researchers to effectively utilize this valuable glycosyl donor in the synthesis of complex molecular architectures.

References

-

Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

- Kumpinš, V., Luginina, J., Turks, M., & Imperio, D. (2020). Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside.

- Hall, L. D., & Manville, J. F. (1969). Studies of specifically fluorinated carbohydrates. Part I. Nuclear magnetic resonance studies of hexopyranosyl fluoride. Canadian Journal of Chemistry, 47(1), 1-18.

-

2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl fluoride. (n.d.). HKR Biotechlabs. Retrieved January 17, 2026, from [Link]

- Yamaguchi, M., Horiguchi, A., Fukuda, A., & Minami, T. (1990). Novel synthesis of aryl 2,3,4,6-tetra-O-acetyl-D-glucopyranosides. Journal of the Chemical Society, Perkin Transactions 1, (4), 1079-1082.

- Bock, K., & Duus, J. Ø. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides.

-

High yield Synthesis of α-D-Glucopyranosyl 5-Fluorouracil without Column Chromatography Purification. (n.d.). Revue Roumaine de Chimie. Retrieved January 17, 2026, from [Link]

-

13C-NMR spectra of the product solutions of (A) [1-13C]-glucose, (B)... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Study on the synthesis of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide. (2016). Bulgarian Chemical Communications. Retrieved January 17, 2026, from [Link]

-

13C Chemical Shift Reference. (n.d.). Center for In Vivo Metabolism. Retrieved January 17, 2026, from [Link]

-

N-(2,3,4,6-TETRA-O-ACETYL-BETA-D-GLCOPYRANOSYL)-N',N'-DIETHYL-FORMAMIDINE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

-

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Peracetylated α-d-glucopyranosyl fluoride and peracetylated α-maltosyl fluoride. (2010). National Institutes of Health. Retrieved January 17, 2026, from [Link]

- Method for purifying 1,3,4,6-tetra-O-acetyl-2-O-triflat-beta-D-mannopyranose intermediate. (n.d.). Google Patents.

-

1,2,3,4-TETRA-O-ACETYL-BETA-D-GLCOPYRANOSIDE - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

-

Synthesis of 5-fluoro-β-D-glucopyranosyluronic acid fluoride and its evaluation as a mechanistic probe of Escherichia coli β-glucuronidase. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

FTIR spectra: before (a) and after (b) fluoride adsorption. Note. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

- 1. β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, tetraacetate [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. hkrbiotechlabs.com [hkrbiotechlabs.com]

- 4. Novel synthesis of aryl 2,3,4,6-tetra-O-acetyl-D-glucopyranosides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. synthose.com [synthose.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl fluoride | C14H19FO9 | CID 11142654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Peracetylated α-d-glucopyranosyl fluoride and peracetylated α-maltosyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]

The Stability and Optimal Storage of β-D-Glucopyranosyl Fluoride Tetraacetate: A Technical Guide

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is paramount to the success of complex synthetic campaigns and the reliability of biological assays. β-D-Glucopyranosyl fluoride tetraacetate, a key glycosyl donor, is prized for its unique reactivity and relative stability. This guide provides an in-depth examination of the factors governing the stability of this reagent and outlines field-proven protocols for its optimal storage and handling, ensuring its viability for downstream applications.

The Chemical Foundation of Stability

β-D-Glucopyranosyl fluoride tetraacetate's utility is intrinsically linked to its chemical structure. The presence of the anomeric fluoride and the acetyl protecting groups confers a balance of stability and reactivity that distinguishes it from other glycosyl donors.

Glycosyl fluorides, in general, exhibit greater thermal and chemical stability compared to their chloride and bromide counterparts.[1][2] This enhanced stability is attributed to the high bond dissociation energy of the C-F bond.[3] This inherent robustness allows for purification by column chromatography and simplifies handling, making it a more user-friendly reagent in many synthetic contexts.[4]

The four acetate esters serve as crucial protecting groups for the hydroxyl moieties of the glucose core. These acetyl groups contribute to the overall stability of the molecule by preventing unwanted side reactions at these positions.[5] Furthermore, studies on acetylated mannans have shown that an increasing degree of acetylation can enhance thermal stability.[6][7] However, it is also important to recognize that these ester linkages can be susceptible to hydrolysis under certain conditions.

Key Factors Influencing Stability and Degradation Pathways

The long-term stability of β-D-Glucopyranosyl fluoride tetraacetate is primarily influenced by temperature, moisture, and pH. Understanding these factors is critical to preventing degradation and ensuring the reagent's purity and reactivity.

Temperature: The Primary Determinant

Low temperature is the most critical factor in preserving the integrity of β-D-Glucopyranosyl fluoride tetraacetate. Various suppliers recommend a range of storage temperatures, underscoring the need for cold storage.

| Storage Temperature | Source |

| -20°C | Sigma-Aldrich, Molecular Depot[8] |

| 0 to 8°C | Synthose[9] |

| Refrigerator | TCI Chemicals[10] |

Expert Insight: While storage at 0 to 8°C is acceptable for short-term use, for long-term storage, -20°C is the recommended temperature to minimize the rate of any potential degradation reactions. This is especially critical for maintaining the high purity required for sensitive applications.

Moisture: The Catalyst for Hydrolysis

Exposure to moisture is a significant threat to the stability of β-D-Glucopyranosyl fluoride tetraacetate. Water can facilitate two primary degradation pathways:

-

Hydrolysis of the Glycosidic Fluoride: The anomeric C-F bond, while relatively strong, can undergo slow hydrolysis to form the corresponding hemiacetal. This process is often accelerated by acidic or basic conditions.

-

Hydrolysis of Acetyl Esters: The acetate protecting groups can be cleaved by hydrolysis, leading to partially or fully deacetylated impurities.

Therefore, it is imperative to handle the compound in a dry environment and store it in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.

Caption: Primary degradation pathways of β-D-Glucopyranosyl fluoride tetraacetate initiated by moisture.

Recommended Storage and Handling Protocols

To ensure the long-term viability and performance of β-D-Glucopyranosyl fluoride tetraacetate, the following protocols should be strictly adhered to.

Long-Term Storage Protocol

-

Container: Store the compound in its original, tightly sealed container. If the original container has been opened, consider transferring the material to a smaller, clean, and dry vial that can be securely sealed.

-

Atmosphere: For optimal stability, flush the container with a dry, inert gas (e.g., argon or nitrogen) before sealing. This displaces any ambient moisture and oxygen.

-

Temperature: Store the sealed container at -20°C in a freezer that is not subject to frequent temperature fluctuations.

-

Desiccation: Place the container inside a secondary container with a desiccant, such as silica gel, to provide an additional layer of protection against moisture.

Caption: Recommended workflow for the long-term storage of β-D-Glucopyranosyl fluoride tetraacetate.

Handling for Experimental Use

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: Whenever possible, handle the compound in a glove box or under a stream of dry inert gas.

-

Dispensing: Use clean, dry spatulas and weighing instruments. Minimize the time the container is open to the atmosphere.

-

Resealing: After dispensing the desired amount, re-flush the container with inert gas before tightly sealing and returning it to -20°C storage.

Conclusion

β-D-Glucopyranosyl fluoride tetraacetate is a valuable and relatively stable glycosyl donor. Its stability is, however, contingent on proper storage and handling. By adhering to the protocols outlined in this guide—specifically, storage at -20°C in a dry, inert atmosphere—researchers can ensure the reagent's purity and reactivity are maintained over the long term. This diligence is a critical, though often overlooked, aspect of successful glycosylation chemistry and the broader goals of drug discovery and development.

References

-

ResearchGate. (2025). Glycosyl Fluorides in Glycosidations. Retrieved from [Link]

-

National Institutes of Health. (2021). Metal-free glycosylation with glycosyl fluorides in liquid SO2. Retrieved from [Link]

-

ResearchGate. (n.d.). O-Acetylated sugars in the gas phase: stability, migration, positional isomers and conformation. Retrieved from [Link]

-

ACS Publications. (2020). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. Retrieved from [Link]

-

Journal of Research of the National Bureau of Standards. (n.d.). Sugar acetates, acetylglycosyl halides and orthoacetates in relation to the Walden inversion. Retrieved from [Link]

-

ResearchGate. (2020). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction scheme used in the synthesis of 5-fluoro-glucopyranosyluronic acid fluoride (8). Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 5-fluoro-β-D-glucopyranosyluronic acid fluoride and its evaluation as a mechanistic probe of Escherichia coli β-glucuronidase. Retrieved from [Link]

-

ACS Publications. (2021). Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Alternative Synthesis of 1,2,4,6-Tetra-O-Acetyl-3-Deoxy-3-Fluoro-α,β-d-Glucopyranose. Retrieved from [Link]

-

MDPI. (n.d.). Modification of Starches and Flours by Acetylation and Its Dual Modifications: A Review of Impact on Physicochemical Properties and Their Applications. Retrieved from [Link]

-

ResearchGate. (2025). Methods of synthesis of glycosyl fluorides. Retrieved from [Link]

-

HKR Biotechlabs. (n.d.). 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl fluoride. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Glycosidation using fluoride donor. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide. Retrieved from [Link]

-

PubChem. (n.d.). b-D-Glucopyranosyl fluoride. Retrieved from [Link]

Sources

- 1. Metal-free glycosylation with glycosyl fluorides in liquid SO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. moleculardepot.com [moleculardepot.com]

- 9. synthose.com [synthose.com]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Data of β-D-Glucopyranosyl Fluoride Tetraacetate

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for β-D-Glucopyranosyl fluoride tetraacetate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of spectral data, underpinned by the principles of chemical structure and magnetic resonance.

Introduction: The Structural Significance of Glycosyl Fluorides

β-D-Glucopyranosyl fluoride tetraacetate is a pivotal molecule in carbohydrate chemistry. Its structural elucidation via NMR spectroscopy is fundamental for its application in synthesis and as a mechanistic probe. The presence of the fluorine atom at the anomeric position introduces unique spectral features, primarily through ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings, which are invaluable for confirming the stereochemistry and conformation of the pyranose ring.[1] This guide will dissect these features to provide a clear and authoritative understanding of the molecule's NMR signature.

Molecular Structure and Conformation

The foundational step in interpreting NMR spectra is a clear understanding of the molecule's three-dimensional structure. β-D-Glucopyranosyl fluoride tetraacetate adopts a chair conformation, which dictates the spatial relationship between its protons and carbons, and consequently, their NMR parameters.

Sources

The Advent and Evolution of Glycosyl Fluorides: A Technical Guide for the Modern Researcher

Abstract

This in-depth technical guide charts the historical trajectory of glycosyl fluorides, from their initial discovery to their current indispensable role in glycoscience. We will navigate the evolution of their synthesis, from early rudimentary methods to the sophisticated catalytic systems employed today. A significant focus will be placed on the nuanced interplay of protecting groups in directing stereochemical outcomes. Furthermore, this guide will provide a comprehensive overview of the activation of these stable yet potent glycosyl donors and their profound impact on drug discovery and as precision tools in chemical biology. Detailed protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the requisite knowledge to harness the full potential of these fascinating molecules.

The Dawn of a New Glycosyl Donor: A Historical Perspective

The journey into the world of glycosyl fluorides was not a singular event but rather a gradual unfolding of chemical understanding. While pinpointing the absolute first synthesis can be challenging, the seminal work of Brauns in the early 20th century on the synthesis of acetylated sugar halides laid the critical groundwork for the field. His meticulous studies on the reactivity of anomeric halides paved the way for future explorations into the unique properties of their fluorinated counterparts.

The true emergence of glycosyl fluorides as valuable synthetic tools, however, began in the latter half of the 20th century. Their enhanced stability compared to other glycosyl halides, which allowed for easier handling and purification, was a key driver of their adoption.[1][2] This stability, stemming from the strong carbon-fluorine bond, meant that these compounds could be stored on the benchtop and purified using column chromatography, a significant advantage over their more labile chloride and bromide cousins.[3]

The Synthetic Arsenal: A Chronological Evolution of Methodologies

The synthesis of glycosyl fluorides has undergone a remarkable transformation, driven by the need for milder, more efficient, and stereoselective methods.

Early Explorations: The Era of Harsh Reagents

Initial forays into glycosyl fluoride synthesis often relied on harsh and hazardous reagents. Anhydrous hydrogen fluoride (HF) was among the first reagents used, but its extreme toxicity and corrosiveness, coupled with its tendency to etch glassware, made it a challenging reagent to handle.[4] A significant improvement came with the introduction of the HF-pyridine complex (Olah's reagent), which offered a milder and more manageable alternative for the fluorination of anomeric hydroxyl groups.[4][5][6] Another early method involved the use of silver fluoride (AgF) to displace anomeric bromides or chlorides.[7]

The DAST Revolution and Beyond

A pivotal moment in glycosyl fluoride synthesis was the advent of diethylaminosulfur trifluoride (DAST). This reagent proved to be highly effective for the direct conversion of anomeric hydroxyl groups to fluorides under relatively mild conditions.[8] However, the potential explosiveness and toxicity of DAST spurred the development of safer alternatives.[8]

This led to the exploration of a wide array of fluorinating agents, each with its own set of advantages and limitations. These can be broadly categorized as:

-

Nucleophilic Fluorinating Agents: These reagents deliver a fluoride anion to the anomeric center. Besides DAST, this category includes reagents like tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) and various metal fluorides.

-

Electrophilic Fluorinating Agents: Reagents like Selectfluor deliver a "fluorine cation" equivalent to the anomeric position.

The choice of fluorinating agent is critical and depends on the specific substrate, the desired stereochemical outcome, and the presence of other functional groups. A summary of commonly used reagents and their general characteristics is presented in the table below.

| Reagent | Type | Advantages | Disadvantages |

| Anhydrous HF | Nucleophilic | Inexpensive | Highly toxic and corrosive |

| HF-Pyridine | Nucleophilic | Milder than HF | Still requires careful handling |

| DAST | Nucleophilic | Highly effective, mild conditions | Potentially explosive, toxic |

| Selectfluor | Electrophilic | Milder than many nucleophilic reagents | Can sometimes lead to side reactions |

| Photochemical Methods (e.g., with SF6) | Radical | Mild conditions, inexpensive reagent | Requires specialized equipment |

Table 1: Comparison of Common Fluorinating Agents for Glycosyl Fluoride Synthesis.

Modern Frontiers: Catalytic and Photochemical Innovations

Recent years have witnessed a surge in the development of innovative and milder methods for glycosyl fluoride synthesis. Photochemical approaches, utilizing reagents like sulfur(VI) hexafluoride (SF6) as an inexpensive and safe fluorine source, have emerged as a promising green alternative.[8] These reactions often proceed under mild conditions and are tolerant of a wide range of functional groups.[8]

The Art of Control: The Decisive Role of Protecting Groups

The stereochemical outcome of glycosyl fluoride synthesis and subsequent glycosylation reactions is profoundly influenced by the nature and placement of protecting groups on the sugar backbone. This "directing" effect is a cornerstone of modern carbohydrate chemistry.

Neighboring Group Participation: The Key to Stereoselectivity

The presence of a participating protecting group at the C-2 position is a classic strategy to control the anomeric stereochemistry. Acyl protecting groups, such as acetyl or benzoyl groups, can participate in the reaction mechanism to form a transient dioxolanium ion intermediate. This intermediate shields one face of the anomeric carbon, leading to the stereoselective formation of the trans-glycoside.

The following diagram illustrates the mechanism of neighboring group participation by a C-2 acyl group.

Figure 1: Mechanism of neighboring group participation by a C-2 acyl group, leading to the formation of a trans-glycoside.

"Armed" versus "Disarmed" Donors: A Tale of Reactivity

The electronic nature of the protecting groups also plays a crucial role in the reactivity of the glycosyl fluoride donor. Electron-withdrawing protecting groups, such as acyl groups, are termed "disarming" as they decrease the electron density at the anomeric center, making the donor less reactive. Conversely, electron-donating protecting groups, like benzyl ethers, are "arming" and increase the reactivity of the donor. This concept of "armed" and "disarmed" donors is a powerful tool for achieving chemoselective glycosylations in the synthesis of complex oligosaccharides.

The following diagram illustrates the concept of armed and disarmed glycosyl donors.

Figure 2: The concept of "armed" and "disarmed" glycosyl fluoride donors based on the electronic nature of their protecting groups.

Unleashing the Potential: Activation of Glycosyl Fluorides

Despite their inherent stability, glycosyl fluorides can be readily activated by a variety of promoters to participate in glycosylation reactions. The choice of activator is crucial and depends on the reactivity of both the glycosyl donor and the acceptor.

Pioneering work by Mukaiyama and others in the late 20th century demonstrated that Lewis acids could effectively activate glycosyl fluorides.[3][9] Since then, a vast array of activating systems has been developed, including:

-

Hard Lewis Acids: Reagents like boron trifluoride etherate (BF3·OEt2) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) are commonly used.

-

Combined Systems: Mixtures of a soft Lewis acid and a halide salt, such as SnCl2/AgClO4, have proven to be highly effective.

-

Protic Acids: In some cases, strong protic acids can be used to activate glycosyl fluorides.

The following diagram illustrates the general principle of Lewis acid-mediated activation of a glycosyl fluoride.

Figure 3: General mechanism for the Lewis acid-mediated activation of a glycosyl fluoride, leading to the formation of a reactive oxocarbenium ion.

Applications in Drug Discovery and Chemical Biology: A Modern Perspective

The unique properties of glycosyl fluorides have made them invaluable tools in both drug discovery and the fundamental study of biological processes.

Glycosidase Inhibitors: A Therapeutic Strategy

The introduction of a fluorine atom at the C-2 position of a glycosyl fluoride can dramatically slow down its enzymatic hydrolysis. This is because the electron-withdrawing fluorine atom destabilizes the developing positive charge in the oxocarbenium ion-like transition state of the hydrolysis reaction. This principle has been exploited to design potent and specific mechanism-based inhibitors of glycosidases, enzymes that play crucial roles in a variety of diseases, including diabetes, influenza, and cancer.[10] 2-Deoxy-2-fluoro glycosyl fluorides are a prominent class of such inhibitors.[11]

Chemical Probes for Studying Glycosyltransferases

Glycosyl fluorides also serve as excellent chemical probes for studying the mechanisms of glycosyltransferases, the enzymes responsible for synthesizing complex carbohydrates. Their stability allows for their use in structural studies, such as X-ray crystallography, to trap enzyme-substrate complexes and provide snapshots of the catalytic cycle.

Building Blocks for Glycoconjugate Synthesis

The development of efficient methods for the activation of glycosyl fluorides has made them key building blocks in the synthesis of complex oligosaccharides and glycoconjugates. Their stability and predictable reactivity, governed by the principles of protecting group chemistry, allow for their use in convergent and stereocontrolled synthetic strategies.

Experimental Protocol: Synthesis of a Glycosyl Fluoride from a Thioglycoside using DAST and NBS [2]

Materials:

-

Fully protected thioglycoside

-

(Diethylamino)sulfur trifluoride (DAST)

-

N-Bromosuccinimide (NBS)

-

Dry dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Thin-layer chromatography (TLC) plate

Procedure:

-

Dissolve the thioglycoside (1.0 equivalent) in dry CH2Cl2 (10 mL/mmol) under an argon atmosphere.

-

Cool the solution to -15 °C and add DAST (1.5 equivalents).

-

Stir the reaction mixture for 2 minutes at -15 °C.

-

Add NBS (1.3 equivalents) to the solution at -15 °C.

-